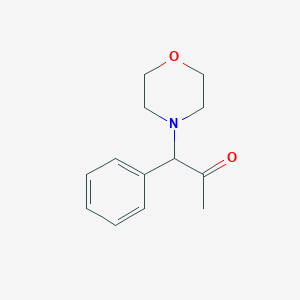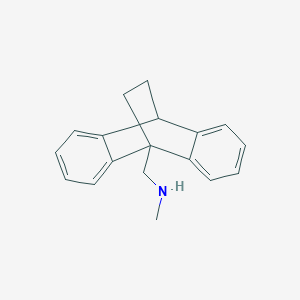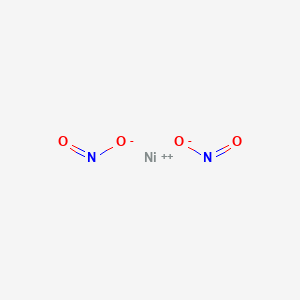
Methylphenyldivinylsilane
Übersicht
Beschreibung
Methylphenyldivinylsilane, also known as MPDVS, is a chemical compound that has been extensively studied for its potential applications in various fields. MPDVS is a silane-based compound that contains a vinyl group and a phenyl group, which makes it a versatile molecule for use in different chemical reactions.
Wissenschaftliche Forschungsanwendungen
Methylphenyldivinylsilane has been used in various scientific research applications, including organic synthesis, polymer chemistry, and material science. Methylphenyldivinylsilane is used as a cross-linking agent in the synthesis of polymeric materials, such as silicones, which have applications in the medical industry. Methylphenyldivinylsilane is also used as a reagent in organic synthesis to introduce the vinyl and phenyl groups into various compounds. In addition, Methylphenyldivinylsilane has been used in the preparation of functionalized nanoparticles for biomedical applications.
Wirkmechanismus
The mechanism of action of Methylphenyldivinylsilane involves the reaction of the vinyl and phenyl groups with other compounds. The vinyl group can participate in radical reactions, such as polymerization and cross-linking, while the phenyl group can participate in electrophilic aromatic substitution reactions. The silane group can also participate in hydrosilylation reactions, which involve the addition of a silicon-hydrogen bond to an unsaturated carbon-carbon bond.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of Methylphenyldivinylsilane. However, studies have shown that Methylphenyldivinylsilane is not toxic to cells and has low cytotoxicity. Methylphenyldivinylsilane has also been used as a coating material for biomedical devices, such as stents, due to its biocompatibility.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Methylphenyldivinylsilane in lab experiments include its versatility in different chemical reactions, its low toxicity, and its biocompatibility. However, the limitations of using Methylphenyldivinylsilane include its high cost, the need for specialized equipment for its synthesis, and its limited availability.
Zukünftige Richtungen
There are several future directions for Methylphenyldivinylsilane research, including its use in the synthesis of new materials, such as functionalized nanoparticles, and its use in biomedical applications, such as drug delivery systems. Methylphenyldivinylsilane can also be used in the synthesis of new polymers with unique properties, such as shape memory polymers, which have applications in the aerospace industry. In addition, the use of Methylphenyldivinylsilane in the synthesis of new catalysts for organic reactions is an area of future research.
Eigenschaften
CAS-Nummer |
17983-32-3 |
|---|---|
Produktname |
Methylphenyldivinylsilane |
Molekularformel |
C11H14Si |
Molekulargewicht |
174.31 g/mol |
IUPAC-Name |
bis(ethenyl)-methyl-phenylsilane |
InChI |
InChI=1S/C11H14Si/c1-4-12(3,5-2)11-9-7-6-8-10-11/h4-10H,1-2H2,3H3 |
InChI-Schlüssel |
AMGAACTXBLZKQR-UHFFFAOYSA-N |
SMILES |
C[Si](C=C)(C=C)C1=CC=CC=C1 |
Kanonische SMILES |
C[Si](C=C)(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


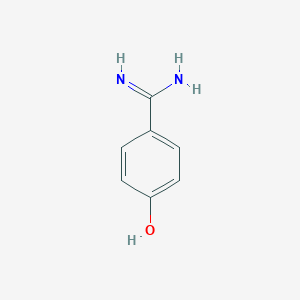
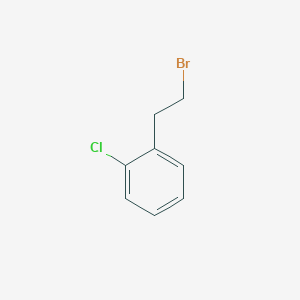
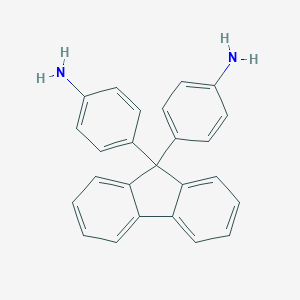
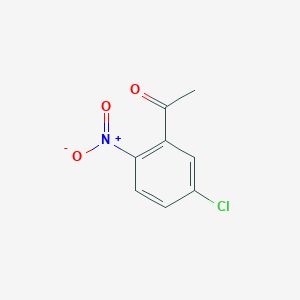
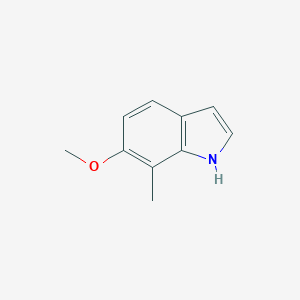

![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)
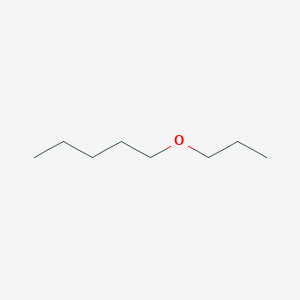
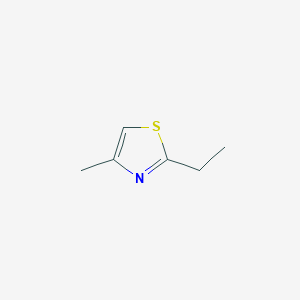
![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)
